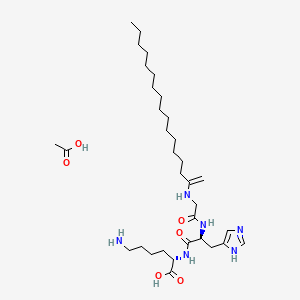

Palmitoyl tripeptide-1 acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl tripeptide-1 acetate involves a stepwise peptide synthesis process. The C-terminal amino acid (lysine) is protected on its acidic function, and each N-protected amino acid (glycine, histidine) is sequentially coupled to the amino terminus. The peptide is elongated by one amino acid at each step, followed by deprotection and amidation .

Industrial Production Methods

The industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the C-terminal amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified .

化学反応の分析

Types of Reactions

Palmitoyl tripeptide-1 acetate primarily undergoes substitution reactions due to the presence of its peptide bonds. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include N-protected amino acids, coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents such as trifluoroacetic acid (TFA) .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which can be further modified or conjugated with other molecules for enhanced functionality .

科学的研究の応用

Palmitoyl tripeptide-1 acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used for its anti-aging properties, as it stimulates collagen production and enhances skin elasticity . In medicine, it is being explored for its potential in wound healing and tissue regeneration . Additionally, it is used in various formulations to improve skin health and mitigate the effects of aging .

作用機序

Palmitoyl tripeptide-1 acetate works by stimulating fibroblasts, which are cells responsible for producing collagen and other extracellular matrix components. The peptide binds to specific receptors on fibroblasts, triggering a signaling cascade that leads to increased collagen production and improved skin elasticity . This mechanism is similar to that of retinoids but with a lower irritation profile .

類似化合物との比較

Similar Compounds

Palmitoyl pentapeptide-4: Another peptide used in anti-aging products, known for its ability to improve skin texture and reduce wrinkles.

Copper tripeptide-1: A peptide that combines copper ions with the tripeptide sequence, known for its wound healing and anti-inflammatory properties.

Palmitoyl tetrapeptide-7: A peptide that reduces inflammation and improves skin elasticity.

Uniqueness

Palmitoyl tripeptide-1 acetate is unique due to its ability to penetrate the skin’s lipid barrier effectively, thanks to the palmitic acid moiety. This enhances its delivery and boosts its effectiveness in stimulating collagen production and improving skin health .

生物活性

Palmitoyl tripeptide-1 acetate, also known as palmitoyl-Gly-His-Lys, is a synthetic peptide derived from the naturally occurring tripeptide GHK (glycyl-histidyl-lysine). This compound has garnered attention in the cosmetic and dermatological fields for its potential biological activities, particularly in skin rejuvenation and anti-aging applications. The following sections detail its synthesis, biological mechanisms, efficacy in clinical studies, and safety assessments.

Chemical Structure and Synthesis

Palmitoyl tripeptide-1 is synthesized through a process known as solid-phase peptide synthesis. The synthesis involves:

- Protection of the C-terminal amino acid (Lys) on its acidic function.

- Sequential coupling of N-protected amino acids (Gly and His) to elongate the peptide chain.

- Final coupling with palmitic acid to form the palmitoyl derivative.

This results in a peptide with a fatty acyl group that enhances its skin penetration and stability in formulations .

Biological Mechanisms

Palmitoyl tripeptide-1 exhibits several biological activities:

- Collagen Synthesis Stimulation : Studies have shown that palmitoyl tripeptide-1 significantly stimulates collagen synthesis in human fibroblasts. At a concentration of 0.5 µM, it induces a strong signal for collagen production, which is crucial for maintaining skin elasticity and firmness .

- Wound Healing Properties : The peptide promotes wound healing by enhancing fibroblast migration and proliferation, thereby facilitating tissue repair processes .

- Anti-inflammatory Effects : Research indicates that palmitoyl tripeptide-1 can reduce inflammatory responses in skin cells, which may help alleviate conditions such as acne and rosacea .

Efficacy in Clinical Studies

Clinical evaluations have demonstrated the effectiveness of palmitoyl tripeptide-1 in improving various skin parameters:

- Wrinkle Reduction Study : In a double-blind, placebo-controlled study involving 15 female participants aged 44 to 59, a cream containing 3 ppm of palmitoyl tripeptide-1 was applied twice daily for four weeks. Results showed a 39% decrease in wrinkle length, 23% decrease in wrinkle depth, and 17% decrease in overall skin roughness compared to the placebo group .

- Skin Thickness Measurement : Another study assessed skin layer thickness using ultrasound echography after applying palmitoyl tripeptide-1 at 4 ppm for four weeks. A statistically significant increase of approximately 4% in skin thickness was observed .

Safety Assessment

The safety profile of palmitoyl tripeptide-1 has been evaluated through various toxicological studies:

- Ocular Irritation Test : In tests conducted on New Zealand White rabbits, palmitoyl tripeptide-1 showed minimal ocular irritation, indicating a favorable safety profile for topical applications .

- General Toxicity : No significant adverse effects were reported during guinea pig maximization tests where high concentrations of the peptide were administered .

Data Summary Table

特性

CAS番号 |

1628252-62-9 |

|---|---|

分子式 |

C33H60N6O6 |

分子量 |

636.9 g/mol |

IUPAC名 |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(heptadec-1-en-2-ylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C31H56N6O4.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25(2)34-23-29(38)36-28(21-26-22-33-24-35-26)30(39)37-27(31(40)41)19-16-17-20-32;1-2(3)4/h22,24,27-28,34H,2-21,23,32H2,1H3,(H,33,35)(H,36,38)(H,37,39)(H,40,41);1H3,(H,3,4)/t27-,28-;/m0./s1 |

InChIキー |

UCDKTEPCRXPBGM-DHBRAOIWSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCC(=C)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |

正規SMILES |

CCCCCCCCCCCCCCCC(=C)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。